2-Naphthalenol, 1-((2-methoxy-1-naphthalenyl)methyl)-
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Overview
Description
2-Naphthalenol, 1-((2-methoxy-1-naphthalenyl)methyl)- is an organic compound that belongs to the class of naphthalenols This compound is characterized by the presence of a naphthalenol core structure with a methoxy group and a methyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-((2-methoxy-1-naphthalenyl)methyl)- typically involves the reaction of 2-naphthol with 2-methoxy-1-naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 2-Naphthalenol, 1-((2-methoxy-1-naphthalenyl)methyl)- may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. The purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1-((2-methoxy-1-naphthalenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
2-Naphthalenol, 1-((2-methoxy-1-naphthalenyl)methyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-((2-methoxy-1-naphthalenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-naphthol: Similar in structure but lacks the methyl group attached to the naphthalenol core.
2-Methoxy-1-naphthaleneboronic acid: Contains a boronic acid group instead of the methyl group.
Methyl 2-methoxy-1-naphthoate: An ester derivative with a methoxy group and a methyl group
Uniqueness
2-Naphthalenol, 1-((2-methoxy-1-naphthalenyl)methyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
33230-77-2 |
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Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[(2-methoxynaphthalen-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H18O2/c1-24-22-13-11-16-7-3-5-9-18(16)20(22)14-19-17-8-4-2-6-15(17)10-12-21(19)23/h2-13,23H,14H2,1H3 |
InChI Key |
ULSKQMQZZCFDEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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